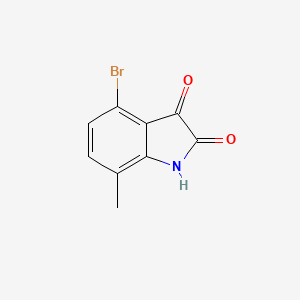

4-Bromo-7-methylisatin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPAAYCDBZXFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641048 | |

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874375-17-4 | |

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Condensation and Cyclization Approaches

Synthesis from 5-Bromo-2-aminotoluene Hydrochloride

A specific application of the Sandmeyer methodology for the target molecule starts with 5-bromo-2-aminotoluene hydrochloride (also known as 5-bromo-2-methylaniline (B1273131) hydrochloride). google.com This precursor already contains the requisite bromine and methyl substituents at the desired positions for the final product.

The initial step involves the condensation of 5-bromo-2-aminotoluene hydrochloride with hydroxylamine hydrochloride and chloral hydrate. google.com This reaction, typically carried out in an aqueous solution of sodium sulfate, forms an isonitrosoacetanilide intermediate. dergipark.org.trbiomedres.us The general principle of this reaction is the formation of a 2-(hydroxyimino)-N-arylacetamide from the corresponding aniline. synarchive.com

Following the formation of the isonitrosoacetanilide intermediate, the next crucial step is an intramolecular electrophilic substitution, or cyclization, which is promoted by a strong acid, most commonly concentrated sulfuric acid. wikipedia.orgdergipark.org.tr This acid treatment facilitates the ring-closure to yield the isatin core structure. chemicalbook.com The reaction is typically heated to facilitate the cyclization process. orgsyn.org

The Sandmeyer synthesis is known for producing isatins in good yields, often exceeding 75% for the parent isatin. nmc.gov.inijcrt.org For the synthesis of this compound from 5-bromo-2-methylaniline hydrochloride, a reported yield is in the range of 40%-50%. google.com The purity of the final product is a critical aspect, and purification methods such as recrystallization are often employed to obtain this compound of high purity. google.com

Bromination of Isatin Derivatives

An alternative synthetic strategy involves the direct bromination of an isatin derivative, specifically 7-methylisatin (B72143).

The direct bromination of 7-methylisatin can be achieved using elemental bromine (Br₂). This electrophilic aromatic substitution reaction introduces a bromine atom onto the isatin ring. In a typical procedure, 7-methylisatin is treated with bromine in a suitable solvent. One documented method for a similar transformation, the synthesis of 5-bromo-7-methyl isatin, involved the use of bromine in acetic acid at an elevated temperature. nih.gov

Bromination of Isatin Derivatives

Regioselectivity and Isomer Formation

The synthesis of this compound inherently involves the challenge of directing substituents to specific positions on the isatin core. Traditional isatin synthesis methods, such as the Sandmeyer, Stolle, and Gassman procedures, often exhibit a lack of regioselectivity when applied to meta-substituted aniline precursors. irapa.orgresearchgate.netwright.edu

For instance, using a meta-substituted aniline in a Sandmeyer synthesis can lead to a mixture of two regioisomers: the 4- and 6-substituted isatins. wright.edu Research has shown that the cyclization of isonitrosoacetanilides derived from 3-chloro and 3-bromo anilines results in nearly equal proportions of the corresponding 4- and 6-substituted isatin isomers. researchgate.net This suggests that the electronic densities at the C-2 and C-6 positions of the aniline precursor are similar, leading to non-selective cyclization. researchgate.net

To overcome this significant challenge, more modern and regioselective methods have been developed. A highly effective strategy is the use of directed ortho-metalation (DoM). scielo.brscispace.com This method involves protecting the aniline's amino group with a directing group, such as a pivaloyl (Piv) or t-butoxycarbonyl (Boc) group. These directing groups facilitate the removal of a proton from the ortho position by a strong base, creating a dianion. This lithiated intermediate then reacts with an electrophile like diethyl oxalate. Subsequent deprotection and cyclization yield the 4-substituted isatin with high regioselectivity. irapa.orgscielo.br This approach provides a predictable and controlled route to 4-substituted isatins, which is crucial for synthesizing the target compound, this compound, without contamination from the 6-bromo isomer. irapa.orgscielo.br

| Synthetic Method | Precursor Type | Regioselectivity Outcome | Reference |

|---|---|---|---|

| Sandmeyer Synthesis | meta-substituted anilines | Low; yields mixture of 4- and 6-substituted isomers. | wright.eduresearchgate.net |

| Gassman Synthesis | meta-substituted anilines | Low; often results in isomeric mixtures. | irapa.orgwright.edu |

| Directed ortho-Metalation (DoM) | N-protected meta-substituted anilines | High; regioselective formation of 4-substituted isatins. | scielo.brscispace.com |

Industrial-Scale Optimization of Synthetic Routes

Transitioning a synthetic route from the laboratory to an industrial scale requires significant optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. For this compound, this involves adopting modern chemical engineering principles.

Continuous Flow Synthesis Implementations

Continuous flow synthesis offers numerous advantages over traditional batch processing for the manufacture of fine chemicals and pharmaceuticals. pmbrc.org These benefits include superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction rates, higher yields, and improved product purity. pmbrc.org The reduced reactor volume and excellent heat transfer capabilities make flow processes inherently safer, especially when dealing with exothermic reactions or hazardous reagents. pmbrc.org

While specific studies on the continuous flow synthesis of this compound are not widely published, the application of this technology to other isatin derivatives is well-documented. For example, efficient continuous flow processes have been developed for the asymmetric synthesis of 3-substituted-3-hydroxyoxindoles from isatins. pmbrc.orgresearchgate.net These systems demonstrate that complete conversion can be achieved with significantly reduced residence times compared to batch reactions, often without compromising selectivity. pmbrc.org Implementing a continuous flow approach for the synthesis of this compound would likely involve pumping a stream of the precursor, such as a protected 3-bromo-6-methylaniline, through a heated reactor coil along with the necessary reagents, allowing for a safe, consistent, and automated production process suitable for industrial scales. pmbrc.orgnih.gov

| Parameter | Advantage in Continuous Flow | Reference |

|---|---|---|

| Temperature Control | Superior heat exchange minimizes hotspots and side reactions. | pmbrc.org |

| Reaction Time | Precise control of residence time leads to higher throughput. | pmbrc.orgresearchgate.net |

| Safety | Small reaction volumes reduce the risk of handling hazardous materials. | pmbrc.org |

| Reproducibility | Automated control leads to consistent product quality. | pmbrc.org |

Solvent Recycling Strategies

Industrial chemical synthesis is often solvent-intensive, and the cost and environmental impact of solvent use are significant considerations. Solvents can account for 60-70% of the waste generated in active pharmaceutical ingredient (API) manufacturing. acsgcipr.org Therefore, implementing effective solvent recycling strategies is a critical aspect of process optimization and green chemistry. acsgcipr.orgseppure.com

On-site solvent recovery can dramatically reduce costs associated with both purchasing virgin solvents and disposing of hazardous waste, with some methods cutting these expenses by up to 90%. seppure.compharmamanufacturing.com Common technologies used for solvent recovery include distillation (simple or fractional), membrane separation, and adsorption. solventwasher.com Distillation separates solvents based on differences in boiling points, while membrane separation uses semi-permeable membranes to selectively remove impurities. solventwasher.com

The choice of method depends on the specific solvents and impurities involved in the synthesis of this compound. A rigorous analysis of the waste stream is necessary to design an appropriate recovery process. pharmamanufacturing.com By recycling solvents, a manufacturing process not only becomes more economical and environmentally friendly but also gains operational independence by ensuring a consistent and continuous supply of essential materials. seppure.compharmamanufacturing.com

Mitigation of Synthetic Challenges

The synthesis of a multi-functionalized molecule like this compound is not without specific chemical hurdles that must be overcome to ensure high yield and purity.

Enhancing Regioselectivity through Reaction Parameter Control

As discussed previously, achieving high regioselectivity is paramount. Beyond the choice of the core synthetic method (e.g., DoM), fine-tuning reaction parameters offers another layer of control. The choice of catalyst, solvent, and temperature can profoundly influence the isomeric outcome of a reaction.

For instance, in the halogenation of aniline derivatives, the catalyst can play a crucial directing role. Studies have shown that iron sulfonate catalysts can effectively promote the ortho-chlorination of N-methylaniline. nih.gov Similarly, a system of CuBr₂ and Oxone has been reported for the facile and regioselective bromination of various aromatic amines. researchgate.net Temperature can also be a critical factor; in some iron-catalyzed brominations, lower temperatures favor the para-substituted product, while higher temperatures are necessary to achieve ortho-selectivity. nih.gov

In the context of synthesizing this compound, these principles are directly applicable. The most effective control is exerted by using a directing group on the aniline nitrogen, as in the directed ortho-metalation (DoM) method. scielo.br This strategy effectively forces the initial reaction ortho to the nitrogen, which, on a 3-bromo-6-methylaniline precursor, would lead directly to the desired 4-bromo-7-methyl substitution pattern on the final isatin product after cyclization. This level of control is essential for an efficient synthesis that avoids the difficult separation of isomeric byproducts.

Comparative Analysis of Synthetic Pathways

A comparative analysis of the two primary synthetic pathways reveals distinct advantages and disadvantages for each.

Table 3: Comparative Analysis of Synthetic Pathways for this compound

| Pathway | Advantages | Disadvantages | Key Challenges |

|---|---|---|---|

| Sandmeyer Isatin Synthesis | Well-established and widely used for a variety of substituted isatins. scielo.br The precursors are accessible. google.com | Often proceeds with moderate yields. researchgate.net The use of a meta-substituted aniline can lead to a mixture of 4- and 6-bromo isomers, requiring challenging separation. scielo.br The reaction conditions involve strong acids. nih.govijcrt.org | Achieving high regioselectivity to favor the 4-bromo isomer over the 6-bromo isomer. Separation of the resulting isomers. |

| Direct Bromination of 7-Methylisatin | Potentially a more direct route if 7-methylisatin is readily available. May involve milder conditions compared to the Sandmeyer cyclization. | Controlling the regioselectivity of the bromination is difficult and can lead to a mixture of products (e.g., 5-bromo- and potentially other isomers). mdpi.comnih.gov Over-bromination to di- or tri-brominated products is possible. | Directing the bromination specifically to the 4-position of the isatin ring. Preventing the formation of multiple brominated isomers. |

Reactions at the Isatin Core

The isatin scaffold of this compound is characterized by its electrophilic C-3 carbonyl group and a reactive aromatic ring, making it amenable to a range of chemical modifications.

Nucleophilic Substitution Reactions

The C-3 carbonyl group of the isatin ring is a primary site for nucleophilic attack. Reactions with various nucleophiles can lead to the formation of 3-substituted derivatives. For instance, isatins can react with hydrazines and related compounds to form isatin-3-hydrazones. scielo.brresearchgate.net The reaction conditions and the nature of the nucleophile determine the final product. scielo.br The bromine atom on the aromatic ring can also undergo nucleophilic substitution, although this typically requires more stringent conditions.

Oxidation Reactions to Quinones

The isatin ring system can be oxidized to form quinone derivatives. researchgate.net This transformation often involves the oxidation of the benzene (B151609) ring portion of the molecule. The specific conditions and oxidizing agents used will dictate the structure of the resulting quinone. The oxidation process can be influenced by the substituents present on the isatin ring. researchgate.netresearchgate.net

Reduction Reactions to Indoline (B122111) Derivatives

Reduction of the isatin core can lead to various indoline derivatives, such as oxindoles and dioxindoles. scielo.bracs.org These reduced products are valuable intermediates in organic synthesis. scielo.br The choice of reducing agent and reaction conditions allows for selective reduction of the carbonyl groups. For example, sodium borohydride (B1222165) can be used to reduce one of the carbonyl groups, leading to the formation of an alcohol derivative. More powerful reducing agents like lithium aluminum hydride can lead to the formation of indoles. scielo.br

Table 1: Summary of Reactions at the Isatin Core of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Hydrazines, Amines | 3-Substituted Isatin Derivatives |

| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Quinone Derivatives |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Indoline Derivatives (Oxindoles, Dioxindoles, Indoles) scielo.br |

Formation of Complex Heterocyclic Scaffolds

This compound serves as a key building block in the synthesis of more complex heterocyclic systems, including those with fused rings. researchgate.net

Synthesis of 3-Substituted 5-Bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles

The synthesis of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles highlights the utility of isatin derivatives in constructing fused heterocyclic systems. While the direct synthesis from this compound is not explicitly detailed in the provided results, the general synthesis of related triazolobenzothiazoles often involves the reaction of a substituted aminobenzothiazole with an appropriate cyclizing agent. orientjchem.orglew.ro The isatin moiety can be a precursor to the necessary benzothiazole (B30560) intermediate.

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity, and isatins are valuable substrates in these reactions. researchgate.netuevora.pt this compound can participate in MCRs to produce complex spirooxindole derivatives. nih.gov For example, the Lewis acid-catalyzed three-component reaction of an isatin, a 1,3-dicarbonyl compound, and another nucleophile can afford spirooxindole pyranochromenedione derivatives with high efficiency. nih.gov The reactivity of the isatin in these reactions is often enhanced by the presence of electron-withdrawing groups, such as the bromine atom in this compound. nih.gov

Table 2: Examples of Multi-Component Reactions Involving Isatins

| Reaction Type | Reactants | Product | Catalyst |

| Three-component reaction | Isatin, 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone | Spirooxindole pyranochromenedione | SnCl4 nih.gov |

| Pictet-Spengler Reaction | Isatin, Tryptamine | Spirooxindole tetrahydro-β-carboline | Chiral Phosphoric Acids nih.gov |

An in-depth analysis of the chemical compound this compound reveals a scaffold with significant potential for medicinal chemistry and drug development. This article explores its chemical reactivity and the strategic design of its analogs, focusing on structure-activity relationships.

Context Within the Broader Class of Substituted Isatin Derivatives

4-Bromo-7-methylisatin belongs to the extensive family of substituted isatin (B1672199) derivatives. Isatin (1H-indole-2,3-dione) itself is considered a "privileged scaffold" in medicinal chemistry, meaning its core structure is frequently found in compounds with diverse biological activities. mdpi.com The adaptability of the isatin ring, which allows for substitutions at multiple positions (commonly the N1, C3, C5, and C6 positions), is a key reason for its prevalence in drug discovery programs. nih.govseejph.commdpi.com

The process of creating derivatives by adding different functional groups to the isatin core is a fundamental strategy for modulating the physicochemical and pharmacokinetic properties of the resulting molecules. mdpi.com Common modifications include:

N-Substitution: Altering the nitrogen atom of the lactam ring, which can influence properties like solubility and cell permeability. nih.gov The incorporation of reactive groups like epoxides at the nitrogen position is one such strategy to create covalent interactions with biological targets. mdpi.com

C3-Substitution: The C3 carbonyl group is highly reactive and is often targeted for condensation reactions to produce a wide range of derivatives, such as Schiff bases and oxindoles. nih.govseejph.com

Ring Substitution: Adding substituents to the benzene (B151609) ring portion of the isatin molecule, such as halogens, is a common approach. Halogenation, particularly at the C5 position, has been noted to enhance the biological activity of certain isatin-based compounds. nih.gov The 4-bromo substitution, as seen in this compound, is another example of this strategic modification, which has been investigated for its potential to increase the cytotoxic activity and selectivity of resulting molecules. researchgate.net

The development of multi-substituted isatins, which may involve modifications at several positions simultaneously, is an active area of research aimed at discovering compounds with potent and selective activities. nih.gov

Overview of Research Trajectories for Isatin Analogues

Research involving isatin (B1672199) and its analogues is dynamic and expansive, driven by the wide spectrum of biological activities these compounds have demonstrated. nih.govrjppd.orgtjpr.org The overarching goal is the discovery and development of novel therapeutic agents and chemical probes. mdpi.comresearchgate.net

A major focus of current research is on anticancer activity . mdpi.com Isatin derivatives have been widely explored as potential antitumor agents, and this has led to the clinical approval of drugs like sunitinib (B231) and toceranib (B1682387) phosphate, both of which contain the isatin pharmacophore. nih.gov Studies continue to explore novel isatin derivatives, including multi-substituted and hybrid molecules, for their ability to inhibit cancer cell proliferation and induce apoptosis. nih.govmdpi.com

Another significant research trajectory is the development of antimicrobial agents . Isatin derivatives have shown activity against a variety of pathogens, including bacteria, fungi, and the Mycobacterium tuberculosis bacillus. nih.govtjpr.org The strategy often involves combining the isatin scaffold with other known antimicrobial pharmacophores to create hybrid molecules with potentially enhanced potency. nih.gov

Beyond these areas, research on isatin analogues explores a multitude of other potential therapeutic applications, as summarized in the table below.

| Investigated Activities of Isatin Derivatives | References |

| Anticancer / Antitumor | nih.govnih.govmdpi.com |

| Antimicrobial (Antibacterial, Antifungal, Anti-tubercular) | nih.govtjpr.org |

| Antiviral (including against SARS-CoV protease) | tjpr.orgnih.gov |

| Enzyme Inhibition (e.g., Kinases, Proteases, Carboxylesterases) | nih.gov |

| Anti-inflammatory & Analgesic | rjppd.org |

| Anticonvulsant & Neuroprotective | nih.govtjpr.org |

A key trend in the field is the rational design of hybrid molecules . This involves covalently linking the isatin core to other heterocyclic systems or bioactive fragments to create novel chemical entities. mdpi.commdpi.com This approach aims to leverage the properties of both parent molecules to achieve improved activity, better target selectivity, or novel mechanisms of action. researchgate.net The study of isatin derivatives as inhibitors of specific enzymes, such as kinases, proteases, and carboxylesterases, is also a prominent research avenue, highlighting their potential as tools for chemical biology and as leads for drug development. nih.gov

Synthetic Pathways to 4-Bromo-7-methylisatin and Its Precursors Explored

The synthesis of this compound, a halogenated derivative of isatin, is a process of significant interest in organic and medicinal chemistry due to the versatile applications of isatin and its analogues. This article delves into the specific synthetic methodologies for preparing this compound, focusing on condensation and cyclization approaches, as well as bromination techniques.

Medicinal Chemistry and Biological Activity of 4 Bromo 7 Methylisatin and Its Analogues

Anticancer Activity

Isatin (B1672199) and its derivatives have been extensively investigated as potential anticancer agents, with some compounds progressing to clinical trials. nih.gov The mechanism of their anticancer action is often multifaceted, involving the inhibition of various protein kinases, disruption of microtubule polymerization, and induction of apoptosis. rsc.org The substitution pattern on the isatin ring plays a crucial role in determining the cytotoxic efficacy and selectivity of these compounds.

Cytotoxic Efficacy Against Human Cancer Cell Lines (e.g., HepG2, K562, HT-29)

While specific cytotoxic data for 4-Bromo-7-methylisatin is not extensively reported, studies on closely related analogues provide significant insights into its potential efficacy. Research on multi-substituted isatin derivatives has demonstrated that halogenation, particularly bromination, at the 7-position of the isatin ring can significantly enhance anticancer activity. For instance, a 7-bromo-substituted isatin derivative displayed potent inhibitory activity against the human colon carcinoma cell line HT-29, with a half-maximal inhibitory concentration (IC50) of 2.67 µM. nih.gov

Furthermore, a multi-substituted isatin derivative featuring bromine at both the 5 and 7 positions exhibited broad-spectrum antiproliferative activity against several human cancer cell lines. nih.gov The IC50 values for this compound were determined to be 1.75 µM against the human myelogenous leukemia cell line K562, 3.20 µM against the human hepatocellular carcinoma cell line HepG2, and 4.17 µM against the HT-29 cell line. nih.gov These findings underscore the potential of bromo- and methyl-substituted isatins as effective cytotoxic agents against a range of human cancers. For comparative purposes, a derivative of the isomeric 5-bromo-7-methylisatin has also been noted for its good inhibition activity against various cancer cell lines. nih.gov

Table 1: Cytotoxic Efficacy (IC50, µM) of a 5,7-Dibromo-substituted Isatin Analogue

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 1.75 nih.gov |

| HepG2 | 3.20 nih.gov |

| HT-29 | 4.17 nih.gov |

Structure-Activity Relationships in Antiproliferative Studies

The structure-activity relationship (SAR) studies of isatin analogues reveal that the nature and position of substituents on the aromatic ring are critical determinants of their antiproliferative activity. nih.gov The incorporation of halogen atoms, such as bromine, into the C-5, C-6, or C-7 positions of the isatin core is a common strategy to enhance anticancer potency. nih.gov

Specifically, the presence of a bromine atom at the 7-position has been shown to significantly increase the inhibitory activity against human colon cancer cells. nih.gov Furthermore, SAR studies on a series of ospemifene-isatin hybrids indicated that compounds with a bromo-substituent at the C-5 and C-7 positions of the isatin core were particularly promising against the MCF-7 breast cancer cell line. nih.gov The presence of a methyl group, as in this compound, is also a key structural feature. While the specific contribution of the C-4 bromine in conjunction with a C-7 methyl group is not fully elucidated in the available literature, the general trend suggests that halogenation and alkylation of the isatin ring are favorable for enhancing cytotoxic effects. nih.govnih.gov

Mechanistic Investigations of Anticancer Effects

The anticancer mechanisms of isatin derivatives are diverse and often involve the modulation of key cellular signaling pathways. rsc.org A primary mechanism of action for many bromo-substituted isatin analogues is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. rsc.org For example, certain brominated isatin derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

Induction of apoptosis, or programmed cell death, is another significant mechanism through which isatin derivatives exert their anticancer effects. researchgate.net Studies on various isatin analogues have shown that these compounds can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades. rsc.org While direct mechanistic studies on this compound are limited, the existing evidence for related bromo-substituted isatins strongly suggests that its anticancer activity is likely mediated through similar pathways, including kinase inhibition and the induction of apoptosis. nih.govrsc.org

Antimicrobial Activity

In addition to their anticancer properties, isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria. nih.gov The structural modifications that enhance anticancer efficacy, such as halogenation, have also been found to be beneficial for antimicrobial potency.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The general antibacterial activity of isatin derivatives has been documented against a range of pathogens, including Escherichia coli. mdpi.com The presence of a bromine substituent on the isatin ring is generally associated with enhanced antimicrobial effects.

Table 2: Antimicrobial Efficacy (MIC, µM) of a 5,7-Dibromo-substituted Isatin Analogue

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.56 nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., cell membrane disruption, metabolic interference)

The proposed mechanisms of antimicrobial action for isatin derivatives are multifaceted and appear to involve the disruption of essential bacterial cellular processes. One of the suggested mechanisms is the interference with the bacterial cell wall or membrane integrity. Transmission electron microscopy studies of isatin-quinoline conjugates have confirmed that these compounds can cause disruption of the bacterial cell membrane.

Another proposed mechanism involves metabolic interference. Isatin derivatives may inhibit crucial bacterial enzymes, thereby disrupting vital metabolic pathways necessary for bacterial survival. While the precise molecular targets are still under investigation for many derivatives, the broad-spectrum activity of some analogues suggests that they may act on multiple cellular targets. The lipophilicity of the isatin core, often enhanced by substitutions like bromination, may facilitate the transport of these compounds across the bacterial cell membrane, allowing them to reach their intracellular targets more effectively.

Evaluation as Lead Compounds for Novel Antimicrobial Agents

The isatin (1H-indole-2,3-dione) nucleus is a versatile scaffold in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial properties. soeagra.comijbpas.com The search for novel antimicrobial agents is critical due to the rise of drug-resistant pathogens. impactfactor.org Isatin derivatives have been a focus of this research, demonstrating both antibacterial and antifungal activities. ijbpas.com

Research into the structure-activity relationships of isatin derivatives has shown that substitutions on the aromatic ring significantly influence their antimicrobial efficacy. Specifically, the introduction of halogen atoms, such as bromine, has been a common strategy to enhance biological activity. researchgate.net Studies on various substituted isatins have indicated their potential against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijbpas.com

For instance, the synthesis of 3-benzylidene 4-bromo isatin derivatives has been reported, with subsequent evaluation of their antimicrobial properties. researchgate.net While specific data for this compound is limited in broad antimicrobial screens, related isatin-quinoline conjugates have shown significant biocidal activity against multidrug-resistant bacterial pathogens. nih.gov The combination of the lipophilic bromo group at the 4-position and the electron-donating methyl group at the 7-position on the isatin ring presents a unique electronic and steric profile that warrants further investigation. These substitutions can modulate the compound's ability to penetrate microbial cell membranes and interact with biological targets. The data from analogues suggest that this compound is a promising lead compound for the development of new antimicrobial drugs.

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Isatin Derivatives (General) | Bacteria (Gram-positive, Gram-negative), Fungi | Reported antibacterial and antifungal properties. | ijbpas.com |

| 3-Benzylidene 4-Bromo Isatin Derivatives | Various microbes | Antimicrobial activity demonstrated, with other halogen substitutions (5-Cl, 5-I) showing favorable results. | researchgate.net |

| Isatin–Quinoline Conjugates | Multidrug-resistant bacteria | Significant biocidal activity observed. | nih.gov |

Antiviral Activity

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for the development of antiviral therapies. nih.govmdpi.combiorxiv.org Mpro is a cysteine protease responsible for cleaving viral polyproteins into functional non-structural proteins. mdpi.comnih.gov Its inhibition can halt the viral life cycle. nih.gov

While the isatin scaffold has been explored for broad-spectrum antiviral activities, direct research linking this compound to the inhibition of SARS-CoV-2 Mpro is not extensively documented. nih.gov However, the potential of related isatin structures in this area is noteworthy. For example, a derivative of the isomeric 5-bromo-7-methylisatin, known as (Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, has been investigated as a CARP-1 Functional Mimetic (CFM) with implications in cellular processes that can be relevant to viral infections. nih.gov The development of isatin-based compounds against various viral targets suggests that this compound and its analogues could be viable candidates for screening against SARS-CoV-2 Mpro and other viral proteases.

Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT) is a cornerstone target for antiretroviral therapy. nih.govmdpi.com This enzyme transcribes the viral RNA genome into DNA, a crucial step in the viral replication cycle. mdpi.com Inhibitors of RT are classified as nucleoside/nucleotide RT inhibitors (NRTIs) or non-nucleoside RT inhibitors (NNRTIs). mdpi.comnih.gov Isatin derivatives have emerged as a promising class of NNRTIs. nih.govnih.gov

Research has specifically highlighted the importance of substitution at the 4-position of the isatin core for activity against HIV-1 RT. mdpi.com A 4-bromo substituted pyrazolopyridine, derived from a 4-bromo intermediate, was used as a starting material to synthesize a series of alkyne derivatives. mdpi.com This work demonstrated that incorporating bromo or methyl groups at the 4-position improved the inhibition of the wild-type HIV-1 RT enzyme. mdpi.com One of the most potent compounds in this series, compound 27, showed a significant improvement in inhibitory activity, with an IC50 value of 11 ± 1 μM. mdpi.com These findings underscore that the 4-bromo substitution, as seen in this compound, is a key structural feature for designing potent HIV-1 RT inhibitors. mdpi.com

| Compound | Description | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6 | 4-bromo substituted pyrazolo[1,5-a]pyridine (B1195680) core | Wild-Type HIV-1 RT | ~150 | mdpi.com |

| Compound 27 | Alkyne derivative from 4-bromo substituted starting material | Wild-Type HIV-1 RT | 11 ± 1 | mdpi.com |

| Parent Compound B-1 | Unsubstituted pyrazolo[1,5-a]pyridine core | Wild-Type HIV-1 RT | >1000 | mdpi.com |

Central Nervous System (CNS) Activity

Isatin and its derivatives have been recognized for their wide range of activities within the central nervous system (CNS), including significant anticonvulsant properties. sciepub.comnih.gov Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. sciepub.com The isatin scaffold has been a focal point of such research, with various derivatives showing protection in experimental seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have provided insights into the features that enhance anticonvulsant activity. Halogenation of the isatin ring, particularly with bromine, has been shown to produce highly active compounds. For instance, 5-bromo-isatin was found to be 5-10 times more active than the unsubstituted parent compound. Furthermore, substitutions at positions 5, 6, and 7 are known to improve CNS activity. Although direct studies on this compound are not extensively detailed, the presence of a bromo group (known to enhance potency) and a methyl group on the aromatic ring aligns with the structural requirements suggested for potent anticonvulsant activity. Various N-substituted 5-bromo-isatin semicarbazones have demonstrated broad-spectrum activity in multiple seizure models. researchgate.net

| Compound Class | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Isatin Semicarbazones | Aryl semicarbazone moiety | Activity in MES and scPTZ screens. | researchgate.net |

| Halogenated Isatins | 5-Bromo, 5-Iodo, 5-Fluoro substitutions | 5-10 times more active than unsubstituted isatin. | |

| N-Acetyl/Methyl 5-Bromo Isatin Semicarbazones | 5-Bromo substitution and N-alkylation | Emerged as broad-spectrum anticonvulsants. | researchgate.net |

| Methoxylated Isatin Derivatives | Methoxy group substitutions | Significant anti-seizure activity in the MES model. | nih.gov |

The isatin core structure is not only associated with anticonvulsant effects but also demonstrates other CNS activities, including anxiolytic and sedative-hypnotic properties. nih.govmdpi.com Anxiolytics and sedatives are crucial medications for treating anxiety disorders and insomnia, but current options can have significant side effects, driving the search for novel therapeutic agents. nih.govnih.gov

Isatin itself has been shown to possess sedative effects and interacts with benzodiazepine (B76468) receptors, which are linked to the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the brain. mdpi.com This interaction can mediate sedative and hypnotic effects. mdpi.com Studies on various isatin derivatives have confirmed this potential. For example, a series of N-methyl/acetyl isatin-3-semicarbazones were evaluated for their sedative-hypnotic activity, where most of the tested compounds were found to significantly potentiate pentobarbitone-induced sleep. researchgate.net Another study on isatin-triazole derivatives found that compounds with a linear alkyl chain attached to the triazole ring were particularly effective at increasing the duration of hypnosis, suggesting that lipophilicity plays a key role in allowing these compounds to cross the blood-brain barrier. mdpi.com The presence of a lipophilic bromine atom and a methyl group in this compound suggests it may possess favorable properties for CNS penetration and could potentially exhibit anxiolytic and sedative-hypnotic effects, making it a compound of interest for further neuropharmacological investigation.

Interaction with Neurotransmitter Systems

Isatin and its derivatives have been identified as potent modulators of monoamine oxidase (MAO) enzymes, which are critical to the metabolism of neurotransmitter amines such as serotonin, dopamine, and norepinephrine. nih.gov The isatin scaffold can act as an inhibitor of both MAO-A and MAO-B, which are well-established targets for the treatment of depression and neurodegenerative disorders. Structure-activity relationship (SAR) studies on isatin analogues reveal that the nature and position of substituents on the aromatic ring significantly influence both the potency and selectivity of MAO inhibition. nih.gov

For instance, isatin itself is a more selective inhibitor for MAO-B than MAO-A. nih.gov The introduction of substituents can alter this selectivity. Computational studies and biological evaluations have shown that specific groups at various positions on the isatin ring can enhance the inhibitory activity. While direct studies on this compound's interaction with specific neurotransmitter receptors are not extensively detailed in the available literature, its structural relation to known MAO inhibitors suggests a high potential for activity within the central nervous system. The bromo and methyl substitutions on the indole (B1671886) core would modulate the electronic and steric properties of the molecule, likely influencing its binding affinity for enzymes like MAO. nih.gov

Anti-inflammatory Activity

Derivatives of isatin are recognized for their significant anti-inflammatory properties. The anti-inflammatory potential of these compounds is often linked to the type and position of substituents on the isatin core. Studies on various halogenated isatins have demonstrated that these modifications can considerably enhance their biological activity. For example, research has shown that incorporating an electron-withdrawing bromo substituent at the C-5 position of the isatin moiety can significantly increase anti-inflammatory effects. pkheartjournal.com

Inhibition of Inflammation Pathways

The mechanism behind the anti-inflammatory action of isatin derivatives involves the modulation of key inflammatory mediators and pathways. These compounds have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). pkheartjournal.com This inhibition is achieved by suppressing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). pkheartjournal.com

Furthermore, isatin analogues can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). pkheartjournal.commdpi.com The underlying mechanism for these effects is believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in the inflammatory response. The anti-inflammatory activity of various isatin analogues is dependent on the specific halogen substituent and its position on the aromatic ring. mdpi.com

Table 1: Anti-inflammatory Effects of Isatin and its Analogues

| Compound | Target Inhibited | Effect | Reference |

|---|---|---|---|

| Isatin | NO, TNF-α | Significant inhibition of production | mdpi.com |

| Substituted Isatins | NO, PGE2 | Reduction in levels | pkheartjournal.com |

| Substituted Isatins | iNOS, COX-2 | Prevention of protein expression | pkheartjournal.com |

| 6-Bromoisatin | NF-κB | Reduction in NF-κB translocation | mdpi.com |

Evaluation in Preclinical Models

The anti-inflammatory efficacy of isatin derivatives has been evaluated in established preclinical animal models of inflammation. A commonly used method is the carrageenan-induced rat paw edema model, which is a standard for assessing acute inflammation. pkheartjournal.com In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The effectiveness of a test compound is measured by its ability to reduce this swelling compared to a control group. Various Mannich bases of isatin derivatives have demonstrated significant anti-inflammatory activity in this preclinical model, indicating their potential as therapeutic agents for inflammatory conditions. pkheartjournal.com

Enzyme Inhibition Studies

The isatin core is a privileged scaffold in medicinal chemistry, known for its ability to interact with and inhibit various enzymes. The specific substitutions on the this compound molecule are expected to confer distinct inhibitory profiles against different enzyme classes.

Inhibition of Specific Enzymes (e.g., Oxidoreductases, Tyrosine Kinase)

Oxidoreductases: As previously noted, isatin and its analogues are effective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are flavin-containing oxidoreductases. nih.gov The inhibitory potency and selectivity are highly dependent on the substitution pattern. For example, certain C5- and C6-substituted isatin derivatives have shown potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range. nih.gov The structure-activity relationship suggests that longer side chains at certain positions can enhance MAO-B inhibitory efficacy. nih.gov

Tyrosine Kinases: The broader family of bis-indole alkaloids, which includes isomers of isatin, has demonstrated activity against protein kinases. For instance, methylisoindigo, an isomer of isatin, and its bromo-derivatives have been identified as selective inhibitors of Stat3-associated tyrosine kinases. nih.govnih.gov Studies on these related compounds found that the introduction of a bromine atom, such as in 6-bromo-meisoindigo, led to increased inhibitory effects on Stat3 activity. nih.govnih.gov This suggests that brominated indole derivatives, a class to which this compound belongs, may possess inhibitory activity against specific tyrosine kinases involved in cell signaling pathways.

Table 2: MAO Inhibition by Isatin Derivatives

| Compound | Enzyme | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Isatin | MAO-B | - | 1.57 times more selective for MAO-B | nih.gov |

| Isatin Analogue 7 | MAO-B | 0.009 | - | nih.gov |

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Binding Site Interactions and Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the binding modes of inhibitors within the active sites of enzymes and helps in rational drug design.

Docking studies performed on isatin derivatives with MAO-B have provided insights into their binding interactions. These studies revealed that the affinity of these inhibitors is related to their ability to effectively bridge both the substrate cavity and the entrance cavity of the enzyme. nih.gov The interactions are typically non-covalent and can include hydrogen bonding, van der Waals forces, and hydrophobic interactions with amino acid residues in the enzyme's binding pocket. mdpi.com For example, the planar indoledione ring of isatin can form key interactions, while its substituents can extend into specific pockets within the active site to enhance binding affinity and selectivity. nih.gov While specific docking analyses for this compound are not detailed, the principles derived from studies of related analogues suggest that the bromo and methyl groups would play a significant role in orienting the molecule within an enzyme's active site and establishing specific, potency-enhancing interactions.

Computational Studies and Theoretical Analysis

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its stability, geometry, and reactivity. researchgate.net For a molecule like 4-Bromo-7-methylisatin, these calculations can elucidate its fundamental chemical nature.

The isatin (B1672199) scaffold can exist in different tautomeric forms, and its derivatives can adopt various spatial arrangements or conformations. researchgate.net Computational methods are used to identify the most stable forms of this compound.

Tautomerism: Isatin and its derivatives can exhibit keto-enol tautomerism. Theoretical studies on related molecules, such as isatin-3-thiosemicarbazone, have used DFT methods at the B3LYP/6-311++G** level to explore the relative stability of different tautomers in the gas phase and in solution. researchgate.net A similar approach for this compound would involve calculating the total energies of the possible tautomers (the standard lactam form and the lactim form) to determine their relative populations according to the Boltzmann distribution. The lactam form is generally found to be more stable in isatin-based compounds. researchgate.net

Conformational Analysis: While the core isatin ring system is largely planar, rotation of substituents could lead to different conformers. researchgate.net For this compound, the primary structure is rigid, but quantum chemical calculations can confirm the planarity and the most stable orientation of the functional groups. The geometry of the molecule is optimized to find the lowest energy structure, which corresponds to the most stable conformation. nih.gov Methods like the B3LYP functional combined with basis sets like 6-311+G(2df,2p) are commonly used for accurate energy and geometry calculations. nih.gov

Table 1: Illustrative Tautomer Stability Analysis for this compound This table represents the type of data that would be generated from a DFT study. Specific values for this compound require a dedicated computational study.

| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Lactam (Keto) |  |

0.00 | >99% |

| Lactim (Enol) |  |

> 5.0 | <1% |

The electronic structure of a molecule governs its chemical reactivity. DFT calculations are used to determine key parameters that act as descriptors of reactivity. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how a molecule will interact with other species. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For bromo-aromatic compounds, these calculations help understand susceptibility to nucleophilic or electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms and positive potential near the N-H group, indicating sites for potential hydrogen bonding.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. These values provide a quantitative measure of the molecule's reactivity and are used to compare it with other related compounds. researchgate.net

Table 2: Representative Electronic Properties and Reactivity Descriptors Calculated values are illustrative and based on typical DFT study results for similar molecules.

| Parameter | Definition | Typical Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 2.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 2.64 eV |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery for predicting binding modes and affinities. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. The isatin scaffold is known to be a "privileged" structure in medicinal chemistry, and its derivatives have been docked into the active sites of various enzymes, including aldehyde dehydrogenases (ALDH), epidermal growth factor receptor (EGFR), and viral proteins like HIV reverse transcriptase. researchgate.netnih.govrsc.org

For this compound, a docking study would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the 3D structure of this compound into the defined binding site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on predicted binding affinity (often expressed in kcal/mol).

The results would reveal key interactions, such as hydrogen bonds between the isatin's carbonyl oxygens or N-H group and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the aromatic ring system. researchgate.net

Binding Affinity Prediction: The scoring functions in docking software provide an estimate of the binding free energy, which is related to the binding affinity. Lower scores typically indicate a more favorable binding interaction. For example, docking studies on other isatin analogs against ALDH isoforms have reported binding scores in the range of -9.6 to -10.4 kcal/mol. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, typically over nanoseconds to microseconds.

For the this compound-protein complex predicted by docking, an MD simulation could:

Assess the stability of the predicted binding pose. If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result.

Reveal conformational changes in the protein upon ligand binding.

Identify key water molecules that may mediate interactions between the ligand and the protein.

Provide a more rigorous calculation of binding free energy using methods like MM/PBSA or MM/GBSA.

By observing the dynamic interactions, MD simulations can help elucidate the molecular mechanism by which this compound might inhibit or modulate the function of a target protein.

Validation of Computational Predictions with Experimental Data

Computational predictions are theoretical models and require experimental validation to confirm their accuracy and relevance. mdpi.com

Validation of Quantum Chemical Calculations:

Geometric Parameters: Calculated bond lengths and angles can be compared with data from X-ray crystallography if a crystal structure of this compound is available.

Spectroscopic Properties: Vibrational frequencies calculated via DFT can be correlated with experimental spectra from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net Calculated NMR chemical shifts can be compared with experimental ¹H and ¹³C NMR data.

Validation of Docking and Dynamics Simulations:

Binding Affinity: The binding affinities predicted from docking scores or MD simulations can be compared with experimental values obtained from biochemical assays. For example, the predicted inhibitory constant (Ki) can be compared to the half-maximal inhibitory concentration (IC50) measured in an enzyme inhibition assay. nih.gov

Binding Mode: The specific amino acid interactions predicted by docking can be validated through techniques like X-ray co-crystallography of the ligand-protein complex or through site-directed mutagenesis experiments, where predicted key residues are mutated to see if binding is affected.

A strong correlation between computational predictions and experimental results provides confidence in the theoretical model and allows it to be used for further predictions, such as designing new derivatives with improved activity. mdpi.com

Advanced Research Considerations and Future Directions

Methodological Refinements for Characterization

Accurate and reproducible characterization of isatin (B1672199) derivatives is fundamental to understanding their structure-activity relationships and ensuring the validity of research findings.

The characterization of substituted isatins can present complexities, and spectral data may occasionally appear contradictory without careful analysis. Systematic approaches are crucial for unambiguous structure elucidation. For instance, the influence of solvents on UV absorption maxima can be analyzed using linear solvation energy relationships (LSER), such as the Kamlet–Taft model. researchgate.net This approach helps to understand how solvent-solute interactions affect the electronic transitions within the molecule.

Similarly, linear free energy relationships (LFER) can be employed to analyze the effect of substituents on NMR chemical shifts and other spectral properties. researchgate.net By correlating these experimental data with theoretical parameters, researchers can resolve ambiguities and confirm the precise substitution pattern and conformation of compounds like 4-Bromo-7-methylisatin. Computational modeling and quantum chemical calculations can further supplement experimental data, providing a deeper understanding of the molecule's electronic structure and predicting its spectral behavior. researchgate.net

Reproducibility is a cornerstone of scientific advancement. In the context of this compound research, this involves meticulous documentation of synthetic protocols, purification methods, and analytical procedures. For example, classical synthetic routes like the Sandmeyer process can suffer from low yields or the formation of inseparable mixtures, especially with substituted anilines. nih.govnih.gov Reporting the precise reaction conditions, co-solvents, and purification techniques used to overcome these challenges is essential for other researchers to replicate the results. nih.gov Furthermore, the stability of the compound and its solutions used in biological assays must be confirmed and reported to ensure that the observed activity is attributable to the compound itself. mdpi.com

Exploration of Novel Synthetic Routes and Catalytic Systems

While classical methods for isatin synthesis, such as the Sandmeyer and Stolle reactions, are well-established, they often require harsh conditions and may not be suitable for complex or sensitive substrates. nih.govchemicalbook.com Modern organic synthesis has focused on developing more efficient, versatile, and environmentally benign methods.

Recent advancements include:

Metal-Free Synthesis : An approach using an iodine-DMSO combination as a catalyst has been developed for the synthesis of N-substituted isatins from 2-amino acetophenones via C-H bond activation. irapa.orgdergipark.org.tr

Oxidation of Indoles : Environmentally friendly methods involving the oxidation of indole (B1671886) derivatives using molecular oxygen (O2) in the presence of a photosensitizer have been reported for creating the isatin core. nih.govirapa.org

Advanced Catalytic Systems : Novel catalysts are being employed to improve efficiency and selectivity. Ruthenium-based catalytic systems have been used for asymmetric allylic alkylation to produce chiral N-alkylated isatins. irapa.org Fe(III) has been used as a recyclable homogeneous catalyst for the 3-indolylation of isatins under ultrasound irradiation, leading to high yields. dergipark.org.tr

These modern routes offer significant advantages over traditional methods, including milder reaction conditions, higher yields, and greater functional group tolerance, facilitating the synthesis of complex derivatives based on the this compound scaffold.

| Method | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Sandmeyer Synthesis | Aniline (B41778), Chloral (B1216628) Hydrate (B1144303), Hydroxylamine (B1172632), H₂SO₄ | Oldest, most common method; can have low yields for substituted anilines. | nih.gov |

| Stolle Synthesis | Aniline, Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | Effective for N-substituted isatins. | chemicalbook.comdergipark.org.tr |

| Iodine-Catalyzed C-H Activation | 2-Amino Acetophenone, I₂-DMSO | Metal-free approach for N-substituted isatins. | irapa.orgijcrt.org |

| Photocatalytic Aerobic Oxidation | Indole, O₂, Photosensitizer (DPZ) | Environmentally benign method using oxygen as the oxidant. | nih.gov |

| Ultrasound-Assisted Synthesis | Isatin, Indole, Fe(III) catalyst | Rapid, high-yielding synthesis of 3-substituted isatins. | dergipark.org.tr |

Development of Isatin Hybrids and Conjugates

A powerful strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a multi-target mechanism of action. nih.govresearchgate.net The isatin nucleus is an ideal scaffold for this approach due to its versatile reaction sites at the N-1, C-3, and C-5 positions. researchgate.netnih.gov

Researchers have developed a wide range of isatin hybrids, demonstrating the broad potential for derivatives like this compound:

Isatin-Azole Hybrids : Conjugates with 1,2,3-triazole have shown significant antitubercular activity against Mycobacterium tuberculosis (MTB). nih.gov

Isatin-Quinoline/Quinolone Hybrids : These conjugates have been explored for their antibacterial and anti-TB potential. nih.govnih.gov For example, conjugates with moxifloxacin (B1663623) exhibited excellent activity against drug-sensitive and multidrug-resistant MTB strains. nih.gov

Isatin-Coumarin Hybrids : Ethylene-tethered isatin-coumarin conjugates have been screened for their antimycobacterial properties. nih.gov Triazole-tethered versions were found to be potent tubulin polymerization inhibitors with anticancer activity. frontiersin.org

Isatin-Sulfonamide Hybrids : Combining the isatin core with a sulfonamide moiety has yielded compounds with a range of biological activities, including anticancer and antimicrobial effects. nih.gov

This strategy allows for the fine-tuning of biological activity and the development of multifunctional agents that can address complex diseases and drug resistance. nih.govresearchgate.net

Targeting Specific Disease Pathways and Molecular Mechanisms

The therapeutic potential of isatin derivatives stems from their ability to interact with a multitude of biological targets. researchgate.netnih.gov Research has moved beyond general screening to identify the specific enzymes, receptors, and signaling pathways modulated by these compounds. This mechanistic understanding is crucial for the rational design of targeted therapies.

| Molecular Target | Therapeutic Area | Mechanism of Action | Reference |

|---|---|---|---|

| Kinases (e.g., DYRK1A, PIM1, EGFR) | Cancer, Neurodegeneration, Inflammation | Inhibition of signaling pathways involved in cell growth and inflammation. | nih.govmdpi.com |

| Tubulin | Cancer | Inhibition of microtubule polymerization, leading to cell cycle arrest. | nih.gov |

| Caspases | Cancer | Activation of apoptotic pathways in cancer cells. | researchgate.net |

| Estrogen Receptor α (ERα) | Breast Cancer | Acts as a selective ERα degrader, inhibiting hormone-driven cancer growth. | frontiersin.org |

| DprE1 Enzyme | Tuberculosis | Inhibition of a key enzyme in the mycobacterial cell wall synthesis pathway. | researchgate.net |

| Methionine Aminopeptidases (MetAPs) | Bacterial Infections | Inhibition of essential bacterial enzymes. | researchgate.net |

For example, certain isatin-based hybrids have been identified as potent inhibitors of kinases like DYRK1A and PIM1, which are implicated in neurodegenerative diseases and cancer. mdpi.com Other derivatives function as tubulin polymerization inhibitors, a well-established anticancer mechanism. nih.gov In oncology, specific isatin-hydrazide derivatives have been shown to act as estrogen receptor α degraders, offering a novel approach for treating breast cancer. frontiersin.org This targeted approach allows for the development of more selective and potent drugs with potentially fewer side effects.

Translational Research and Drug Development Prospects

The journey from a promising laboratory compound like this compound to a clinically approved drug is a long and multifaceted process. Translational research aims to bridge this gap by evaluating the therapeutic potential and drug-like properties of new chemical entities. Isatin and its derivatives are considered versatile scaffolds in drug discovery due to their synthetic accessibility and broad biological activity. frontiersin.orgscispace.com

Key prospects in the development of isatin-based drugs include:

Lead Optimization : Using this compound as a starting point, medicinal chemists can synthesize a library of analogues to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential in this phase to guide molecular modifications. researchgate.netnih.gov

Preclinical Evaluation : Promising candidates must undergo rigorous preclinical testing. This includes evaluating their efficacy in animal models of disease and assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have already begun to characterize these properties for the isatin core, noting its potential for good gastrointestinal absorption. mdpi.com

Targeting Drug Resistance : Isatin hybrids offer a promising strategy to combat drug resistance, a major global health threat. nih.govbenthamdirect.com By combining the isatin scaffold with other active molecules, it may be possible to develop agents that act via multiple mechanisms, making it more difficult for pathogens or cancer cells to develop resistance. researchgate.net

The structural versatility and proven multi-target profile of the isatin core position derivatives like this compound as important precursors for the development of next-generation therapeutics. researchgate.netnih.gov Continued research into novel synthetic methods, molecular hybridization, and specific biological targets will be critical to realizing their full therapeutic potential.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-7-methylisatin to achieve high yield and purity?

- Methodological Answer : Begin by referencing established protocols for isatin bromination and alkylation. Use controlled stoichiometric ratios (e.g., 1:1.2 for bromine equivalents) and monitor reaction progress via TLC or HPLC. Employ purification methods like column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity using melting point analysis and HPLC (>95% purity threshold). For reproducibility, document solvent volumes, reaction temperatures, and inert gas conditions (e.g., N₂ atmosphere) .

Q. What spectroscopic and chromatographic techniques are critical for confirming the identity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify substitution patterns (e.g., bromine-induced deshielding at C4, methyl group resonance at δ ~2.5 ppm). Use FT-IR to confirm carbonyl stretches (~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical m/z. For purity, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Report spectral discrepancies (e.g., unexpected peaks) and resolution steps .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer : Cross-validate conflicting data using complementary techniques. For example, if NMR suggests impurity but elemental analysis aligns, perform 2D NMR (COSY, HSQC) to resolve overlapping signals. If mass spectrometry disagrees with theoretical m/z, recalibrate instrumentation or repeat synthesis under stricter anhydrous conditions. Document all anomalies in supplementary information and compare with literature precedents (e.g., bromine steric effects altering coupling constants) .

Q. What experimental design principles are essential for evaluating the biological activity of this compound in kinase inhibition assays?

- Methodological Answer : Use a dose-response framework with IC₅₀ calculations, including positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1%). Replicate experiments in triplicate to assess statistical significance (p < 0.05 via ANOVA). For mechanistic studies, pair enzymatic assays with molecular docking simulations to correlate activity with bromine/methyl steric interactions. Predefine exclusion criteria for outliers and report raw data in tabular format .

Q. How can researchers resolve discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

- Methodological Answer : Re-examine computational parameters (e.g., force fields, solvent models in DFT or MD simulations). If experimental IC₅₀ values contradict docking scores, validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Consider alternative protonation states or tautomeric forms of this compound in simulations. Publish negative results and computational workflows in supplementary materials to aid reproducibility .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in scaled-up synthesis of this compound?

- Methodological Answer : Standardize equipment (e.g., same brand of rotary evaporators) and batch-tested reagents. Include control experiments in small-scale parallel runs to identify heat/mass transfer disparities. For crystallization, document cooling rates and seed crystal practices. Share detailed supplementary protocols with step-by-step videos or annotated spectra, adhering to journal guidelines for auxiliary data .

Q. How should researchers handle conflicting literature reports on the solubility profile of this compound?

- Methodological Answer : Conduct solubility screens in 10+ solvents (e.g., DMSO, THF, chloroform) using a standardized gravimetric method (25°C, 24 hr equilibration). Compare results with prior studies, noting temperature and solvent grade variations. Use Hansen solubility parameters to rationalize discrepancies. Publish full datasets with raw weights and vial images to enable peer validation .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to bromine’s volatility. Quench excess bromine with Na₂S₂O₃ solutions. Store intermediates at 0–6°C in amber vials to prevent degradation. Include hazard warnings in manuscripts for exothermic steps (e.g., “Caution: Vigorous gas evolution upon acid addition”) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。